molecular formula C10H11FO4S B2797658 5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran CAS No. 2411226-76-9

5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran

Cat. No.: B2797658
CAS No.: 2411226-76-9
M. Wt: 246.25
InChI Key: UPMFDISFTSTMMD-UHFFFAOYSA-N
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Description

5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

5-fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c1-10(2)6-14-9-4-3-7(5-8(9)10)15-16(11,12)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMFDISFTSTMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)OS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran involves several steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . Industrial production methods may involve the use of microwave-assisted synthesis to achieve high yields and fewer side reactions .

Chemical Reactions Analysis

5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran undergoes various chemical reactions, including:

Scientific Research Applications

5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological activity being studied. For instance, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

5-Fluorosulfonyloxy-3,3-dimethyl-2H-1-benzofuran can be compared with other benzofuran derivatives, such as:

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